molecular formula C8H11NO B3022783 2-(Methoxymethyl)aniline CAS No. 62723-78-8

2-(Methoxymethyl)aniline

Cat. No.: B3022783
CAS No.: 62723-78-8
M. Wt: 137.18 g/mol
InChI Key: ZHERWZMAGGWSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)aniline is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where a methoxymethyl group is attached to the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Another method involves the use of palladium-catalyzed amination reactions. In this approach, an aryl halide is reacted with methoxymethylamine in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of automated reactors and advanced purification techniques ensures consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethoxymethyl)aniline
  • 2-(Methoxyethyl)aniline
  • 2-(Methoxymethyl)phenol

Comparison

2-(Methoxymethyl)aniline is unique due to the presence of the methoxymethyl group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the methoxymethyl group can influence the electron density on the benzene ring, affecting the compound’s behavior in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

2-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHERWZMAGGWSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491023
Record name 2-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-78-8
Record name 2-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxymethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(methoxymethyl)-2-nitrobenzene (4.30 g, 25.7 mmol) and PtO2 (0.29 g, 1.29 mmol) in MeOH (30 mL) was charged with 1 atmosphere hydrogen and stirred at ambient temperature for 1 hour. Charcoal (5 g) was added and the reaction mixture was stirred for 10 minutes. The solid was removed by filtration and washed with methanol. The filtrate was concentrated under reduced pressure to give 2-(methoxymethyl)aniline (3.42 g, 96.9%) as a solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

528 g of 21.8% strength Na2 [Fe(CO)4 ] solution (0.6 mol; 1 kg of the solution contains 633 g of water, 218 g of Na2 [Fe(CO)4 ], 108 g of Na2CO3 and 41 g of NaOH) are added dropwise to 101 g (0.6 mol) of o-methoxymethylnitrobenzene (Example 3a) in 1 l of methanol at 20°-30° C. Stirring is carried out for 1 hour at room temperature, after which the reaction mixture is diluted with ether. A brown oil separates out in the reaction vessel. The total reaction mixture is poured onto a silica gel column and is eluted with ether. Thereafter, the ether phase is evaporated, the residue is taken up in methylene chloride and the solution is dried over MgSO4. It is filtered under suction over silica gel and the solvent is then evaporated off under reduced pressure. The residue is purified by column chromatography with hexane and methylene chloride. 83.8 g of o-methoxymethylaniline are obtained as a brown oil, which is directly reacted further.
[Compound]
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
633 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(CO)4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethyl)aniline
Reactant of Route 4
2-(Methoxymethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(Methoxymethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(Methoxymethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.